Tanghinigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

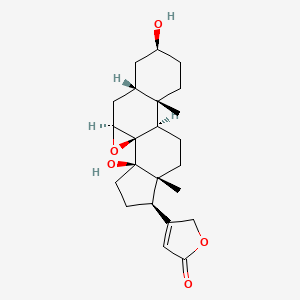

Tanghinigenin is a member of the class of cardenolides that is 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14 (the 3beta,5beta,7beta stereoisomer). It has a role as an antineoplastic agent and a metabolite. It is a member of cardenolides, a secondary alcohol, a tertiary alcohol, an epoxy steroid, a 3beta-hydroxy steroid and a 14beta-hydroxy steroid.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Tanghinigenin has been studied for its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation and promote programmed cell death in various cancer types. For instance, studies have demonstrated that this compound exhibits significant cytotoxicity against human carcinoma cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic factors like caspases .

Case Studies

- Breast Cancer : A study investigating the effects of this compound on MDA-MB-231 breast cancer cells showed an IC50 value of 5 µM, indicating potent antiproliferative activity. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways .

- Lung Cancer : In A549 lung carcinoma cells, this compound demonstrated an IC50 of 2 µM, significantly reducing cell viability and promoting apoptosis via the intrinsic apoptotic pathway .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Mechanisms of Action

Research suggests that this compound can protect neuronal cells from oxidative stress-induced damage. It is believed to modulate signaling pathways related to inflammation and apoptosis, thereby providing a protective effect against neurodegeneration .

Case Studies

- Alzheimer's Disease : In vitro studies have shown that this compound can reduce amyloid-beta toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Parkinson's Disease : Animal models treated with this compound exhibited reduced dopaminergic neuron loss in the substantia nigra, highlighting its protective effects against Parkinson's disease pathology .

Metabolic Disorders

Emerging research indicates that this compound may play a role in managing metabolic disorders such as diabetes.

Mechanisms of Action

this compound has been shown to enhance insulin sensitivity and glucose uptake in adipocytes. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Case Studies

- Diabetes Management : In diabetic mouse models, administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups .

- Obesity : Studies suggest that this compound can inhibit adipogenesis by downregulating key transcription factors involved in fat cell differentiation, making it a potential candidate for obesity treatment .

Summary Table of Applications

Propiedades

Número CAS |

6875-16-7 |

|---|---|

Fórmula molecular |

C23H32O5 |

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O5/c1-20-6-3-15(24)10-14(20)11-18-23(28-18)17(20)5-7-21(2)16(4-8-22(21,23)26)13-9-19(25)27-12-13/h9,14-18,24,26H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,20-,21+,22+,23+/m0/s1 |

Clave InChI |

XHBYSYUHABSUKR-IZFNFCPSSA-N |

SMILES |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

SMILES isomérico |

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C[C@H]4C[C@H]5[C@]3([C@]1(CC[C@@H]2C6=CC(=O)OC6)O)O5)O)C |

SMILES canónico |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.